molecular formula C8H13N3O2 B13075801 Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Cat. No.: B13075801
M. Wt: 183.21 g/mol
InChI Key: WJHWRNQWPNTBMP-UHFFFAOYSA-N
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Description

Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where ester functionality is desired .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate

InChI

InChI=1S/C8H13N3O2/c1-5(8(12)13-4)7-10-9-6(2)11(7)3/h5H,1-4H3

InChI Key

WJHWRNQWPNTBMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C(C)C(=O)OC

Origin of Product

United States

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